molecular formula C30H12F51O4P B142163 Tris[2-(perfluorooctyl)ethyl] Phosphate CAS No. 149790-22-7

Tris[2-(perfluorooctyl)ethyl] Phosphate

Cat. No.: B142163
CAS No.: 149790-22-7
M. Wt: 1436.3 g/mol
InChI Key: LWAHZPPAFSQPGA-UHFFFAOYSA-N
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Description

Tris[2-(perfluorooctyl)ethyl] Phosphate is a highly fluorinated organophosphate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of heptadecafluorodecyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3C10H4F17OH+POCl3P(OC10H4F17)3+3HCl3 \text{C}_{10}\text{H}_{4}\text{F}_{17}\text{OH} + \text{POCl}_3 \rightarrow \text{P}(\text{OC}_{10}\text{H}_{4}\text{F}_{17})_3 + 3 \text{HCl} 3C10​H4​F17​OH+POCl3​→P(OC10​H4​F17​)3​+3HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of heptadecafluorodecyl alcohol and phosphoric acid.

    Oxidation: It can be oxidized under specific conditions to form corresponding phosphates and fluorinated alcohols.

    Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

    Hydrolysis: Heptadecafluorodecyl alcohol and phosphoric acid.

    Oxidation: Fluorinated alcohols and phosphates.

    Substitution: Compounds with different functional groups replacing the phosphate group.

Scientific Research Applications

Tris[2-(perfluorooctyl)ethyl] Phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets through its phosphate group and fluorinated chains. The phosphate group can form hydrogen bonds and coordinate with metal ions, while the fluorinated chains provide hydrophobic interactions. These interactions contribute to its effectiveness in various applications, such as catalysis and surface treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2-(perfluorooctyl)ethyl] Phosphate stands out due to its unique combination of a phosphate group and highly fluorinated chains. This combination imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications where other compounds may not perform as effectively.

Biological Activity

Tris[2-(perfluorooctyl)ethyl] phosphate (TPhP) is a chemical compound that belongs to the class of organophosphate esters. It is primarily used as a flame retardant and plasticizer in various industrial applications. This article explores the biological activity of TPhP, focusing on its toxicity, bioaccumulation potential, and effects on human health and the environment.

Chemical Structure and Properties

TPhP is characterized by its perfluorinated alkyl chains which contribute to its unique properties, such as hydrophobicity and resistance to degradation. The chemical structure can be represented as follows:

TPhP=C6H12F24O4P\text{TPhP}=\text{C}_6\text{H}_{12}\text{F}_{24}\text{O}_4\text{P}

These properties make TPhP useful in applications requiring high thermal stability and low volatility.

Acute Toxicity

The acute toxicity of TPhP has been assessed in various animal studies. The median lethal dose (LD50) for similar organophosphate compounds has been reported, indicating potential risks associated with exposure. For instance, tris(2-chloroethyl) phosphate (a related compound) showed an LD50 ranging from 430 to 1230 mg/kg in rats, suggesting that organophosphate esters can exhibit significant toxicity depending on their specific structure and substituents .

Endocrine Disruption

Research indicates that many organophosphate esters, including TPhP, may act as endocrine disruptors. These compounds can interfere with hormonal systems, potentially leading to reproductive and developmental issues. For example, studies have shown that exposure to certain organophosphates can alter hormone levels in animal models .

Bioaccumulation Potential

The bioaccumulation potential of TPhP is a significant concern due to its persistence in the environment. Perfluorinated compounds are known for their ability to accumulate in living organisms and resist metabolic breakdown. Studies suggest that TPhP can accumulate in aquatic organisms, leading to higher concentrations in the food chain .

Persistence and Degradation

TPhP exhibits low biodegradability, which raises concerns about its environmental persistence. Research indicates that perfluorinated compounds can remain in the environment for extended periods without significant degradation . This persistence poses risks not only to wildlife but also to human health through water and food sources.

Case Studies

  • Aquatic Toxicity : In laboratory settings, TPhP has been shown to be toxic to aquatic life at low concentrations. Fish exposed to TPhP exhibited behavioral changes and physiological stress responses .
  • Human Exposure : Epidemiological studies have linked exposure to organophosphates with various health outcomes, including developmental delays in children and increased risk of certain cancers .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of TPhP:

Aspect Findings
Acute Toxicity LD50 values similar to other organophosphates; potential for significant toxicity
Chronic Toxicity Possible carcinogenic effects based on structural similarities with other compounds
Endocrine Disruption Evidence suggests interference with hormonal systems
Bioaccumulation High potential for accumulation in aquatic organisms
Environmental Persistence Low biodegradability leading to long-term environmental presence

Properties

IUPAC Name

tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12F51O4P/c31-7(32,10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)25(67,68)28(73,74)75)1-4-83-86(82,84-5-2-8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(63,64)26(69,70)29(76,77)78)85-6-3-9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(65,66)27(71,72)30(79,80)81/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHZPPAFSQPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

OP(OCH2CH2C8F17)3, C30H12F51O4P
Record name 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-, 1,1',1''-phosphate
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599058
Record name Tris[2-(perfluorooctyl)ethyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149790-22-7
Record name Tris[2-(perfluorooctyl)ethyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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